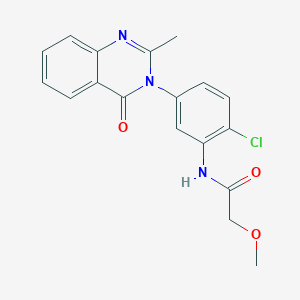

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide

Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound featuring a quinazolinone core (4-oxoquinazolin-3(4H)-yl) substituted with a 2-methyl group. The phenyl ring at position 5 is further modified with a 2-chloro substituent and a 2-methoxyacetamide side chain. While detailed physical data (e.g., melting point, solubility) are unavailable, its molecular formula is C24H20ClN3O4, with a molecular weight of 449.9 g/mol .

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDBDEYWFHTEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis typically begins with the formation of a quinazolinone core. This involves the condensation of an anthranilic acid derivative with a nitrile or amide, often in the presence of a dehydrating agent.

Functional Group Introduction: : The 2-chloro and 2-methoxyacetamide groups are introduced through specific substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxyacetamide may be introduced via a nucleophilic substitution reaction using methoxyacetic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the synthesis may employ continuous flow techniques to enhance reaction efficiency and yield. These methods often involve:

High-Pressure Reactors: : To facilitate reactions that require stringent conditions.

Automated Control Systems: : For precise control over reaction parameters, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically affecting the methoxyacetamide group, potentially leading to the formation of aldehydes or carboxylic acids.

Reduction: : Reduction reactions may target the quinazolinone core, potentially yielding tetrahydroquinazoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halides, amines, and alcohols, often in the presence of catalysts like palladium or bases like sodium hydroxide.

Major Products Formed

Aldehydes and Carboxylic Acids: : From oxidation.

Tetrahydroquinazoline Derivatives: : From reduction.

Various Substituted Derivatives: : From substitution reactions, depending on the reactants used.

Scientific Research Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is of significant interest in various scientific fields:

Chemistry: : Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology: : The compound's potential as a bioactive molecule opens avenues for research in enzyme inhibition, receptor binding studies, and cellular assays.

Medicine: : Research is ongoing into its potential therapeutic uses, particularly in oncology and infectious disease due to its ability to interfere with cellular processes.

Mechanism of Action

The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind effectively and modulate biological pathways. For example, its structure may allow it to inhibit kinases, enzymes critical for cell signaling and growth, which is particularly relevant in cancer treatment.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share structural motifs with the target molecule, including quinazolinone cores, acetamide derivatives, or chloro/methoxy substituents:

Key Observations :

- Quinazolinone Derivatives: Compounds and share the quinazolinone core but differ in substituents. The target compound’s 2-methyl group on the quinazolinone may enhance steric hindrance compared to the unsubstituted core in .

- Substituent Effects : The 2-methoxyacetamide group in the target compound contrasts with the 2,3-dimethoxybenzamide in , which may alter solubility and hydrogen-bonding capacity.

Physicochemical Properties

Available data highlight differences in purity, polarity, and thermal stability:

Key Observations :

- Purity : Pyrimido-oxazin derivatives in exhibit high HPLC purity (95–99%), suggesting robust synthetic protocols. The absence of data for the target compound necessitates further analysis.

- Polarity : The Rf value of 0.3 for (60:40 EtOAc:PE) indicates moderate polarity, comparable to the target compound’s expected behavior due to its methoxy and chloro groups.

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure includes a chloro group, a methoxy group, and an acetamide linkage, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 432.89 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.89 g/mol |

| CAS Number | 899758-47-5 |

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells by activating caspase pathways, specifically procaspase-3 activation, leading to programmed cell death .

Antimicrobial Activity

Quinazolinone derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for further development in combating infections.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial growth.

- Receptor Modulation : It could modulate receptors that play a critical role in cellular signaling pathways associated with survival and proliferation.

Study on Anticancer Activity

A study published in 2023 evaluated the anticancer effects of various quinazolinone derivatives, including this compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines.

Antimicrobial Efficacy

Another study explored the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Q & A

Basic: What are the key steps in synthesizing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide?

The synthesis typically involves constructing the quinazolinone core followed by functionalization. A general procedure includes:

- Step 1 : Reacting 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives with substituted phenyl precursors under alkaline conditions (e.g., K₂CO₃ in acetone) to form intermediates via nucleophilic substitution .

- Step 2 : Introducing the 2-methoxyacetamide group via condensation with chloroacetyl chloride in the presence of triethylamine, followed by refluxing in dioxane or DMF .

- Step 3 : Purification via recrystallization (ethanol/DMF mixtures) and characterization using TLC for reaction monitoring .

Basic: How is structural characterization performed for this compound?

Structural confirmation employs:

- Spectroscopy : IR (carbonyl stretches at ~1667 cm⁻¹), ¹H NMR (methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm), and MS (molecular ion peaks at m/z 430–527) .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., N%: 9.79 vs. 6.57 in one study) may indicate impurities, necessitating repeated purification .

Advanced: How can reaction conditions be optimized for higher yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalysis : Triethylamine aids in deprotonation during amide bond formation, while Fe powder in acidic conditions improves nitro-group reduction efficiency .

- Temperature Control : Refluxing (e.g., 18 h at 80°C) ensures complete conversion, monitored via TLC .

Advanced: What methodologies assess its bioactivity in cancer research?

- In vitro assays : MTT assays for cytotoxicity (IC₅₀ determination), apoptosis via flow cytometry, and kinase inhibition studies (e.g., EGFR targeting) .

- Structural analogs : Compare with 2-methyl-4-oxo-quinazolinone derivatives, which show activity against breast and lung cancer cell lines .

Advanced: How to resolve contradictions in elemental analysis data?

- Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation side reactions .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular composition .

Advanced: What is the proposed mechanism of action for its bioactivity?

- Non-covalent interactions : Hydrogen bonding (amide NH with kinase active sites), π-π stacking (quinazolinone ring with aromatic residues), and hydrophobic interactions (methyl/methoxy groups) .

- Target prediction : Similarity to EGFR inhibitors suggests competitive ATP-binding pocket inhibition .

Advanced: How can computational modeling predict its pharmacokinetics?

- ADME Prediction : Tools like SwissADME assess logP (~2.5) and solubility (moderate due to methoxy groups).

- Docking Studies : AutoDock Vina models binding affinities to targets like EGFR (PDB: 1M17) .

Advanced: What in vitro models evaluate its toxicity?

- Cytotoxicity : HepG2 liver cells for hepatotoxicity screening.

- Genotoxicity : Comet assay to detect DNA strand breaks .

Advanced: How to validate analytical methods for purity assessment?

- Cross-validation : Compare HPLC (≥95% purity) with ¹H NMR integration and elemental analysis .

- Stress Testing : Expose to heat/light and monitor degradation via LC-MS .

Advanced: What strategies improve oral bioavailability?

- Prodrug Design : Introduce phosphate esters at the methoxy group to enhance solubility.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.